[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine CAS number
[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine CAS number
An In-depth Technical Guide to [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide on [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine, a compound of interest within contemporary medicinal chemistry. Notably, a specific Chemical Abstracts Service (CAS) number for this precise molecule is not readily found in major chemical databases, suggesting its status as a novel or specialized research chemical. The N-benzylpiperidine scaffold is a privileged structure in drug discovery, known for its presence in numerous centrally active agents where it can engage in critical cation-π interactions with biological targets.[1][2] The incorporation of a fluorine atom on the benzyl moiety is a common strategy to enhance metabolic stability and modulate binding affinity. This guide, therefore, is constructed upon established principles of organic synthesis and structure-activity relationships derived from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications.
Chemical Identity and Predicted Physicochemical Properties
The core structure consists of a piperidine ring N-substituted with a 3-fluorobenzyl group, and a methylamine substituent at the 4-position. This combination imparts a specific set of physicochemical properties crucial for its behavior in biological systems. The piperidine ring is a versatile scaffold that enhances druggability by improving pharmacokinetic profiles and providing a three-dimensional structure for target engagement.[3]
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₁₃H₁₉FN₂ | Calculated |
| Molecular Weight | 222.30 g/mol | Calculated |
| CAS Number | Not Assigned | Based on database search |
| Calculated LogP | ~2.0 - 2.5 | Estimated based on similar structures. The benzyl group increases lipophilicity, while the amine groups contribute to polarity. |
| Topological Polar Surface Area (TPSA) | 27.9 Ų | Calculated (sum of contributions from N and NH₂ groups) |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from analogous N-benzylpiperidine derivatives.[4] |
| pKa | ~9.5-10.5 (piperidine N), ~10.0-11.0 (primary amine) | Estimated based on standard pKa values for secondary and primary amines. The piperidine nitrogen's basicity is typical for cyclic secondary amines.[5] |
Plausible Synthetic Methodologies
The synthesis of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine can be approached through several reliable and well-documented synthetic strategies. The choice of method depends on the availability of starting materials, scale, and desired purity. Two primary, highly effective routes are detailed below.
Method A: Direct N-Alkylation
This is a classical and straightforward approach involving the direct coupling of a piperidine-containing nucleophile with a benzyl electrophile.
Causality: This reaction is a standard SN2 nucleophilic substitution. 4-(Aminomethyl)piperidine, with its two nitrogen atoms, presents a challenge of selectivity. However, the secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic amine, especially under neutral or slightly basic conditions. To avoid undesired bis-alkylation of the primary amine, protection-deprotection steps may be necessary for ultimate purity, though direct alkylation often provides the desired product as the major component.
Caption: Synthetic workflow for Direct N-Alkylation.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in acetonitrile (ACN, 10 mL/mmol) is added anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Addition of Alkylating Agent: 3-Fluorobenzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature. The use of a slight excess of the benzyl bromide ensures complete consumption of the starting piperidine.
-
Reaction Monitoring: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane (DCM).
-
Extraction & Purification: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel (eluent: DCM/Methanol gradient with 1% triethylamine) to yield the pure product.
Method B: Reductive Amination
Reductive amination is a highly efficient and common method for forming C-N bonds and is often preferred for its high yields and tolerance of various functional groups.[6][7]
Causality: This two-step, one-pot process first involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde (3-fluorobenzaldehyde) and an amine. The subsequent in-situ reduction of this intermediate by a hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), yields the final amine. STAB is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.
Caption: Synthetic workflow for Reductive Amination.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: Dissolve 4-(aminomethyl)piperidine (1.0 eq) and 3-fluorobenzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor for completion using TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude material via flash column chromatography as described in Method A.
Analytical Characterization Protocols
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.20-7.35 (m, 1H): Aromatic proton (CH) para to the fluorine.
-
δ 6.90-7.10 (m, 3H): Remaining aromatic protons (CH).
-
δ 3.50 (s, 2H): Benzylic protons (-CH₂-Ar).
-
δ 2.80-2.95 (m, 2H): Piperidine protons at C2/C6 (equatorial).
-
δ 2.55 (t, 2H): Methylamine protons (-CH₂-NH₂).
-
δ 1.95-2.10 (m, 2H): Piperidine protons at C2/C6 (axial).
-
δ 1.60-1.75 (m, 2H): Piperidine protons at C3/C5 (equatorial).
-
δ 1.20-1.40 (m, 4H): Overlapping signals from piperidine proton at C4 (CH), piperidine protons at C3/C5 (axial), and the primary amine protons (-NH₂).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 163.0 (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ 140.0 (d, J ≈ 7 Hz): Quaternary aromatic carbon.
-
δ 129.5 (d, J ≈ 8 Hz): Aromatic CH.
-
δ 124.0 (s): Aromatic CH.
-
δ 115.0 (d, J ≈ 21 Hz): Aromatic CH.
-
δ 113.5 (d, J ≈ 21 Hz): Aromatic CH.
-
δ 63.5 (s): Benzylic carbon (-CH₂-Ar).
-
δ 53.0 (s): Piperidine carbons C2/C6.
-
δ 46.5 (s): Methylamine carbon (-CH₂-NH₂).
-
δ 37.0 (s): Piperidine carbon C4.
-
δ 29.0 (s): Piperidine carbons C3/C5.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a strong protonated molecular ion.
-
Expected [M+H]⁺: m/z 223.16
-
Key Fragmentation Ion: A prominent fragment at m/z 109.04, corresponding to the 3-fluorobenzyl cation [C₇H₆F]⁺, is anticipated due to the facile cleavage of the benzylic C-N bond.
High-Performance Liquid Chromatography (HPLC)
Purity analysis should be performed using reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak with >95% purity.
Inferred Biological Profile and Potential Research Applications
The N-benzylpiperidine motif is a cornerstone in the development of CNS-active agents.[1] Based on its structural features, [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine can be hypothesized to interact with several important biological targets.
-
Monoamine Transporters: 4-Benzylpiperidine itself is a monoamine releasing agent with selectivity for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[8] Derivatives of N-benzyl piperidine have been explored as potent DAT inhibitors for potential use in treating cocaine addiction.[9] The title compound could be investigated for its affinity and functional activity at these transporters.
-
Cholinesterase Inhibition: The N-benzylpiperidine scaffold is famously present in Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[10][11] Structure-activity relationship studies have shown that variations on the benzyl and piperidine moieties can significantly modulate AChE inhibitory potency. This compound represents a novel analogue for screening against AChE and butyrylcholinesterase (BuChE).
-
Sigma Receptors: The piperidine scaffold is a common feature in high-affinity sigma (σ₁) receptor ligands.[12] Given that σ₁ receptors are implicated in a range of neurological disorders, this compound could be a valuable tool for probing σ₁ receptor pharmacology.
The presence of the 3-fluoro substituent is a key feature. It can block a potential site of metabolic oxidation on the aromatic ring, potentially increasing the compound's half-life in vivo. Furthermore, the fluorine atom can alter the electronic properties of the aromatic ring, which may influence its binding interactions with target proteins.
Conclusion
While [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine is not a catalogued compound with an assigned CAS number, its synthesis is readily achievable through established and reliable chemical methods such as N-alkylation or reductive amination. Its structural similarity to a wide range of biologically active molecules, particularly CNS agents, makes it a compelling candidate for investigation in drug discovery programs targeting monoamine transporters, cholinesterases, or sigma receptors. This guide provides the necessary foundational information for its synthesis, characterization, and exploration as a novel chemical probe or therapeutic lead.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved February 7, 2026, from [Link]
-
4-Benzylpiperidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). University of Kentucky. Retrieved February 7, 2026, from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Usiena air. Retrieved February 7, 2026, from [Link]
-
Phenyl‐substituted N‐piperonylpiperidine derivatives synthesized and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
-
Biological Active Fluorobenzoates of Piperidine Range. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Structure of N-benzylpiperidine derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved February 7, 2026, from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved February 7, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved February 7, 2026, from [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.
-
Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved February 7, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 7, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved February 7, 2026, from [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). University of Cambridge. Retrieved February 7, 2026, from [Link]
-
Problem #9: C 9 H 1 0 - NMR. (n.d.). Retrieved February 7, 2026, from [Link]
-
Regiodivergent Aminoalkylation of Alkyl Halides. (2023). ChemistryViews. Retrieved February 7, 2026, from [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
